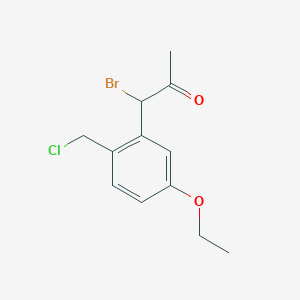
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole is a synthetic organic compound characterized by the presence of fluorophenyl, sulfonyl, and oxazole groups
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying biochemical pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)-4-((4-chlorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
2-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)-5-(methylsulfonyl)oxazole:
2-(4-Fluorophenyl)-4-((4-nitrophenyl)sulfonyl)-5-(methylsulfonyl)oxazole: The nitro group introduces additional reactivity and potential for different types of chemical reactions.
Properties
Molecular Formula |
C16H11F2NO5S2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO5S2/c1-25(20,21)16-15(26(22,23)13-8-6-12(18)7-9-13)19-14(24-16)10-2-4-11(17)5-3-10/h2-9H,1H3 |
InChI Key |
RZXBKCRPPRWABW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




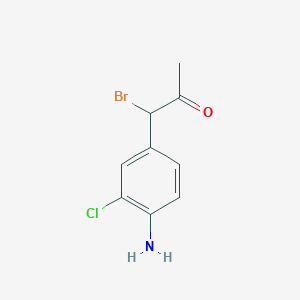
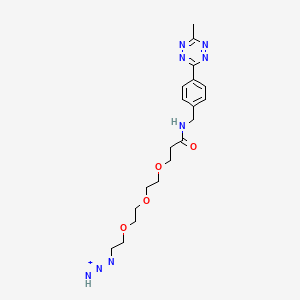
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
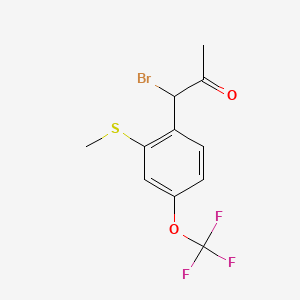
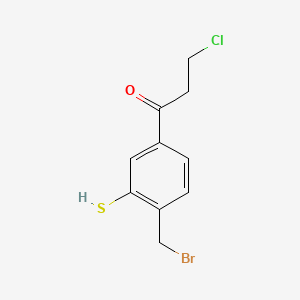
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)



